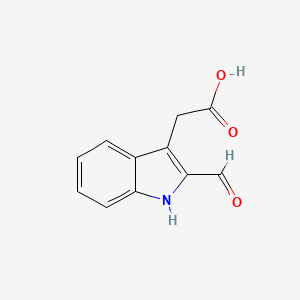

2-(2-formyl-1H-indol-3-yl)acetic acid

CAS No.:

Cat. No.: VC17752206

Molecular Formula: C11H9NO3

Molecular Weight: 203.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9NO3 |

|---|---|

| Molecular Weight | 203.19 g/mol |

| IUPAC Name | 2-(2-formyl-1H-indol-3-yl)acetic acid |

| Standard InChI | InChI=1S/C11H9NO3/c13-6-10-8(5-11(14)15)7-3-1-2-4-9(7)12-10/h1-4,6,12H,5H2,(H,14,15) |

| Standard InChI Key | GJHIVSOTRNLSME-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=C(N2)C=O)CC(=O)O |

Introduction

Structural Characteristics and Nomenclature

The molecular formula of 2-(2-formyl-1H-indol-3-yl)acetic acid is , with a molecular weight of 203.19 g/mol. Its IUPAC name derives from the indole backbone substituted at the 2-position with a formyl group (-CHO) and at the 3-position with an acetic acid group (-CHCOOH). The presence of both electron-withdrawing (formyl) and hydrophilic (carboxylic acid) groups confers distinct electronic and solubility properties compared to simpler indole derivatives .

Table 1: Key Structural and Molecular Data

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 203.19 g/mol |

| IUPAC Name | 2-(2-formyl-1H-indol-3-yl)acetic acid |

| SMILES | O=C(O)CC1=C(NC2=CC=CC=C12)C=O |

| Key Functional Groups | Formyl (-CHO), Carboxylic Acid (-COOH) |

The indole core provides a planar aromatic system, while the formyl group introduces electrophilic reactivity at the 2-position, enabling further functionalization via condensation or nucleophilic addition reactions .

Synthesis and Optimization Strategies

The synthesis of 2-(2-formyl-1H-indol-3-yl)acetic acid typically involves sequential functionalization of the indole ring. A plausible route, adapted from analogous compounds, involves:

Formylation at the 2-Position

The Vilsmeier-Haack reaction is a standard method for introducing formyl groups to electron-rich aromatic systems. Using phosphorus oxychloride (POCl) and dimethylformamide (DMF), indole-3-acetic acid derivatives can undergo formylation at the 2-position . For example, ethyl 3-formyl-1H-indole-2-carboxylate was synthesized via this method, achieving moderate yields under controlled conditions .

Reaction Conditions:

-

Reagents: POCl, DMF

-

Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF)

-

Temperature: 0°C to room temperature

-

Time: 1–24 hours

Table 2: Comparative Synthesis Methods

| Method | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| Vilsmeier-Haack | 60–70 | POCl, DMF, 0°C, 24h | |

| Hydrolysis of Ester | 80–85 | NaOH/EtOH, reflux, 6h |

Optimization Strategies:

-

Catalysis: Palladium or copper catalysts improve regioselectivity during coupling reactions.

-

Purification: Column chromatography (e.g., 40% ethyl acetate in petroleum ether) enhances purity .

Physicochemical Properties

The compound’s solubility and stability are influenced by its functional groups:

-

Solubility: Sparingly soluble in water due to the hydrophobic indole core but soluble in polar aprotic solvents like DMSO and ethanol .

-

Stability: Light-sensitive; recommended storage at -20°C under inert atmosphere .

-

Acidity: The carboxylic acid group () confers pH-dependent solubility, ionizing in basic conditions .

Table 3: Physicochemical Profile

| Property | Value |

|---|---|

| Melting Point | ~167°C (decomposition) |

| logP | 1.8 (estimated) |

| Solubility in DMSO | ≥50 mg/mL |

| Stability | Light-sensitive; store at -20°C |

Comparison with Structural Analogs

The 2-formyl substituent distinguishes this compound from related indole derivatives:

Table 4: Structural and Functional Comparisons

The formyl group enhances electrophilicity, making the compound a versatile intermediate for further derivatization, unlike alkyl-substituted analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume